Cas no 22532-62-3 (4-Bromo-2-hydroxybenzaldehyde)

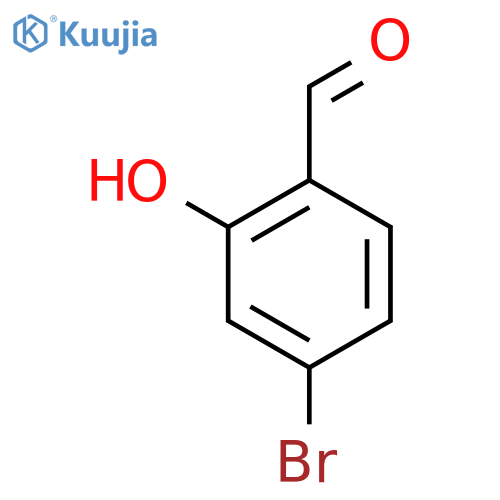

4-Bromo-2-hydroxybenzaldehyde structure

商品名:4-Bromo-2-hydroxybenzaldehyde

4-Bromo-2-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-hydroxybenzaldehyde

- 4-Bromosalicylaldehyde

- 4-Bromo-2-hydroxybenaldehyde

- 4-Bromo-2-hydroxy-benzaldehyde

- Salicylaldehyde,4-bromo- (8CI)

- 2-Hydroxy-4-bromobenzaldehyde

- BENZALDEHYDE, 4-BROMO-2-HYDROXY-

- 4-BROMO-2-HYDROXYBENZALDHEYDE

- 4-Bromosalicyladehyde

- PubChem16944

- KSC494K1P

- HXTWKHXDFATMSP-UHFFFAOYSA-N

- BCP00254

- BBL102159

- STL555958

- SBB052189

- RW3370

- 4-Bromo-2-hydroxybenzaldehyde,

-

- MDL: MFCD06252606

- インチ: 1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H

- InChIKey: HXTWKHXDFATMSP-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(C([H])=O)=C(C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 199.94729g/mol

- ひょうめんでんか: 0

- XLogP3: 2.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 199.94729g/mol

- 単一同位体質量: 199.94729g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 10

- 複雑さ: 127

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 50-54 °C

- ふってん: 256.2°C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - ようかいど: Soluble in methanol.

- PSA: 37.30000

- LogP: 1.96720

4-Bromo-2-hydroxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H319,H400

- 警告文: P273,P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-50

- セキュリティの説明: S60

-

危険物標識:

- 危険レベル:9

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R22

4-Bromo-2-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-Bromo-2-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BG-0702-1MG |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-10G |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | 97% | 10g |

¥ 112.00 | 2023-03-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001739-25g |

4-Bromo-2-hydroxybenzaldehyde |

22532-62-3 | 98%(GC) | 25g |

¥998 | 2024-05-24 | |

| Key Organics Ltd | BG-0702-10MG |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-53580-0.1g |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | 95% | 0.1g |

$19.0 | 2023-07-08 | |

| Enamine | EN300-53580-0.5g |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | 95% | 0.5g |

$21.0 | 2023-07-08 | |

| Enamine | EN300-53580-10.0g |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | 95% | 10.0g |

$94.0 | 2023-07-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54850-1g |

4-Bromosalicylaldehyde, 97% |

22532-62-3 | 97% | 1g |

¥3761.00 | 2023-03-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54850-5g |

4-Bromosalicylaldehyde, 97% |

22532-62-3 | 97% | 5g |

¥13983.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-25G |

4-bromo-2-hydroxybenzaldehyde |

22532-62-3 | 97% | 25g |

¥ 264.00 | 2023-03-20 |

4-Bromo-2-hydroxybenzaldehyde サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:22532-62-3)4-Bromo-2-hydroxybenzaldehyde

注文番号:A1597

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 16:00

価格 ($):154.0/600.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22532-62-3)4-溴-2-羟基苯甲醛

注文番号:LE8530129

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22532-62-3)4-BroMo-2-hydroxybenzaldehyde

注文番号:LE2199

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:42

価格 ($):discuss personally

4-Bromo-2-hydroxybenzaldehyde 関連文献

-

Alakbar E. Huseynzada,Christian Jelch,Haji Vahid N. Akhundzada,Sarra Soudani,Cherif Ben Nasr,Aygun Israyilova,Filippo Doria,Ulviyya A. Hasanova,Rana F. Khankishiyeva,Mauro Freccero RSC Adv. 2021 11 6312

-

Shuoran Chen,Fuming Chen,Pengju Han,Changqing Ye,Suqin Huang,Lei Xu,Xiaomei Wang,Yanlin Song RSC Adv. 2019 9 36410

-

Turgut Gündüz,Esma K?l??,S. Gül ?zta? Analyst 1989 114 221

-

4. CCXCVI.—Nitration of 4-halogeno-2-hydroxy- and 2-halogeno-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Thomas Alfred Jenkinson J. Chem. Soc. 1928 2272

-

Ruige Su,Yuling Zhao,Shiqiang Liu,Peiying Li,Jiaying Ma,Di Zhang,Minghu Han,Tianzhi Yu New J. Chem. 2022 46 6793

22532-62-3 (4-Bromo-2-hydroxybenzaldehyde) 関連製品

- 50-85-1(4-Methylsalicylic acid)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 90-02-8(2-Hydroxybenzaldehyde)

- 86-51-1(2,3-Dimethoxybenzaldehyde)

- 89-56-5(5-Methylsalicylic acid)

- 69-72-7(Salicylic acid)

- 65-45-2(Salicylamide)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:22532-62-3)4-Bromo-2-hydroxybenzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:22532-62-3)4-Bromo-2-hydroxybenzaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ